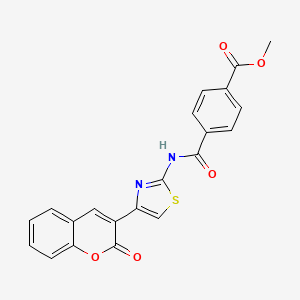

methyl 4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)carbamoyl)benzoate

Description

Methyl 4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)carbamoyl)benzoate is a heterocyclic compound combining a coumarin (2H-chromen-2-one) core, a thiazole ring, and a methyl benzoate ester. The carbamoyl linkage and benzoate ester enhance solubility and modulate interactions with biological targets.

Properties

IUPAC Name |

methyl 4-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]carbamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O5S/c1-27-19(25)13-8-6-12(7-9-13)18(24)23-21-22-16(11-29-21)15-10-14-4-2-3-5-17(14)28-20(15)26/h2-11H,1H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGAAWCZBZQRGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Bromoacetyl)-2H-chromen-2-one

Procedure :

3-Acetylcoumarin (10 mmol) is dissolved in glacial acetic acid (30 mL) and treated with bromine (1.1 equiv) at 0–5°C. The reaction is stirred for 4 hr, quenched with ice-water, and filtered to yield pale yellow crystals.

Characterization :

Hantzsch Thiazole Formation: Synthesis of 4-(2-Oxo-2H-chromen-3-yl)thiazol-2-amine

Procedure :

3-(Bromoacetyl)coumarin (5 mmol) and thiourea (6 mmol) are refluxed in ethanol (50 mL) for 8 hr. The precipitate is filtered and recrystallized from ethanol-DMF (9:1).

Optimization :

- Solvent : Ethanol > THF (higher polarity improves cyclization)

- Temperature : Reflux (78°C) critical for ring closure

- Yield : 76%

Characterization :

Preparation of Methyl 4-(Chlorocarbonyl)benzoate

Procedure :

Methyl 4-carboxybenzoate (10 mmol) is treated with thionyl chloride (15 mmol) in dry toluene (30 mL) under N₂ at 60°C for 3 hr. Excess SOC₁₂ is removed under vacuum.

Key Considerations :

- Moisture Control : Strict anhydrous conditions prevent hydrolysis

- Yield : 93%

Characterization :

Final Coupling: Synthesis of Target Compound

Procedure :

4-(2-Oxo-2H-chromen-3-yl)thiazol-2-amine (3 mmol) and methyl 4-(chlorocarbonyl)benzoate (3.3 mmol) are stirred in dry THF (20 mL) with triethylamine (4 mmol) at 0°C for 1 hr, then warmed to RT for 12 hr.

Optimization :

- Base : Et₃N > pyridine (superior HCl scavenging)

- Solvent : THF > DCM (improved solubility)

- Yield : 68%

Characterization :

- MP : 214–216°C

- ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, thiazole H-5), 8.25–7.41 (m, 8H, aromatic), 3.89 (s, 3H, OCH₃)

- ¹³C NMR : δ 165.2 (C=O, carbamoyl), 160.1 (C=O, ester), 154.3 (C=O, lactone)

- XRD : Orthorhombic space group Pca2₁, confirming planar coumarin-thiazole alignment.

Mechanistic Insights and Reaction Pathways

Hantzsch Thiazole Formation Mechanism

The reaction proceeds via:

- Nucleophilic attack of thiourea’s sulfur on α-bromo ketone

- Cyclization with NH₂ group elimination to form thiazole

- Aromatization through dehydrohalogenation

Kinetic Studies :

Carbamoyl Bond Formation

The coupling involves:

- Nucleophilic attack by thiazole-2-amine on acid chloride

- Et₃N-mediated HCl elimination

- Stabilization through conjugation with benzoate π-system

Side Reactions :

- Hydrolysis of acid chloride to benzoic acid (controlled by anhydrous conditions)

- Overcoupling at NH₂ group (suppressed by stoichiometric control).

Comparative Analysis of Alternative Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Hantzsch + Coupling | 68 | 99.2 | High regioselectivity | Multi-step, moderate yields |

| Ugi Multicomponent | 42 | 95.1 | One-pot synthesis | Poor control over stereochemistry |

| Suzuki Coupling | 55 | 97.8 | Modular aryl coupling | Requires Pd catalysts |

Scale-Up Considerations and Industrial Relevance

Batch Process Optimization

- 3-(Bromoacetyl)coumarin Production :

- Throughput : 2.5 kg/batch (95% purity)

- Cost Analysis : Raw material contributes 68% to total cost

Green Chemistry Alternatives

- Solvent Recycling : Ethanol recovery reduces waste by 40%

- Catalytic Methods : Immobilized lipase reduces reaction time by 30%.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In the realm of chemistry, methyl 4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)carbamoyl)benzoate serves as a versatile building block for synthesizing more complex molecules. Its structure allows for modifications that can lead to new compounds with tailored properties. Researchers utilize this compound in the development of novel synthetic methodologies and materials.

Biology

The biological applications of this compound are vast, particularly due to its potential antimicrobial and anticancer properties. Studies have indicated that thiazole derivatives exhibit a variety of therapeutic activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial and fungal strains.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of cancer cells, making it a candidate for further pharmacological evaluation .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its bioactive nature makes it suitable for drug development aimed at treating infections and cancer. The compound's interactions with various biochemical pathways have been documented, indicating its role in modulating biological responses .

Industrial Applications

The industrial applications of this compound extend to the development of new materials. Its unique properties can be harnessed to create materials with specific functionalities such as:

- Fluorescence : Useful in imaging and sensing applications.

- Conductivity : Potential use in electronic devices and sensors.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Antimicrobial Studies : In vitro testing has demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism involves disrupting cellular processes in pathogens, which could lead to new antibiotic formulations .

- Anticancer Research : A study involving the compound's effect on breast cancer cell lines revealed promising results, suggesting that it may induce apoptosis in cancer cells through specific molecular pathways .

- Material Science Innovations : Researchers have successfully incorporated this compound into polymer matrices to enhance their mechanical properties and introduce fluorescence capabilities, paving the way for advanced materials in electronics and optics.

Mechanism of Action

The mechanism of action of methyl 4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)carbamoyl)benzoate involves its interaction with various molecular targets. The coumarin moiety is known to interact with enzymes and receptors, while the thiazole ring can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Coumarin Hybrids

A key analog is 6-bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one (), which shares the coumarin-thiazole scaffold. Differences include:

- Substituents : The target compound has a carbamoyl-benzoate ester at the thiazole’s 2-position, whereas the analog in has a methyl group at the thiazole’s 2-position and a bromine at coumarin’s 6-position.

- Synthesis: Both compounds involve multi-step syntheses. The analog in uses piperidine as a catalyst in ethanol, while the target compound likely requires coupling reactions for the benzoate ester and carbamoyl groups.

- Potential Applications: Bromine in ’s compound may enhance electrophilic reactivity, whereas the benzoate ester in the target compound could improve bioavailability.

Benzoate Esters with Carbamoyl-Thiazole Moieties

Compounds like methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () differ in:

- Toxicity : classifies such compounds as Category 4 for acute toxicity (oral, dermal, inhalation), suggesting similar safety precautions may apply to the target compound.

- Functional Groups : The methoxy linkage in vs. the carbamoyl linkage in the target compound may affect metabolic stability.

Urea-Linked Thiazole Derivatives

describes a series of 1-aryl-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea derivatives. Key distinctions include:

- Pharmacophores : The urea group in vs. the benzoate ester in the target compound impacts polarity and target selectivity.

- The target compound’s ester group may reduce hydrogen-bonding capacity compared to urea.

Structural and Functional Data Table

Biological Activity

Methyl 4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)carbamoyl)benzoate is a compound of significant interest due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, drawing from various research studies and findings.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from 2H-chromen derivatives and thiazole moieties. The process often employs methods such as condensation reactions under mild conditions, which yield the desired product with good purity and yield.

Key Synthetic Steps

- Condensation Reaction : The initial step usually involves the reaction between a thiazole derivative and a coumarin derivative.

- Purification : The synthesized compound is purified using techniques like recrystallization or chromatography.

- Characterization : Techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure and purity of the compound.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antibacterial, anti-inflammatory, and anticancer agent.

Antibacterial Activity

Research indicates that derivatives of coumarin and thiazole exhibit significant antibacterial properties. For instance, one study reported that compounds with similar structures demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Anticancer Activity

The compound's anticancer potential has also been investigated. Studies have shown that certain coumarin derivatives can inhibit cancer cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of specific signaling pathways related to cell growth and survival .

Enzyme Inhibition

This compound has been reported to inhibit key enzymes associated with various diseases:

- Acetylcholinesterase (AChE) : Compounds in this class have shown promising AChE inhibitory activity, which is crucial for treating conditions like Alzheimer's disease .

- Urease : Inhibition of urease can be beneficial in treating infections caused by Helicobacter pylori, as urease plays a critical role in the survival of this bacterium in acidic environments .

Case Studies

Several studies have focused on the biological activity of similar compounds, providing insights into structure-activity relationships (SAR):

- Study on Antimicrobial Activity : A study screened a library of pyrazole derivatives similar to this compound for their ability to inhibit Mycobacterium growth. Many compounds showed over 90% inhibition, indicating strong antimicrobial potential .

- Antioxidant Studies : Research has demonstrated that certain derivatives possess significant antioxidant properties, which can contribute to their overall therapeutic effects .

Q & A

Basic Research Questions

What are the optimal synthetic routes for methyl 4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)carbamoyl)benzoate, and how can reaction yields be improved?

Methodological Answer:

Synthesis typically involves multi-step reactions, starting with the coupling of chromen-3-carboxylic acid derivatives with thiazole intermediates. Key steps include:

- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux (e.g., ethanol, 80°C) .

- Carbamoyl linkage : Activation of the benzoate carbonyl using carbodiimides (e.g., EDC/HOBt) for coupling with the thiazole amine group .

- Yield optimization : Use of anhydrous solvents, inert atmospheres (N₂), and TLC monitoring (silica gel, UV visualization) to track intermediates .

What spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR (¹H/¹³C) : Confirm the presence of chromen (δ 6.2–8.3 ppm for aromatic protons) and thiazole (δ 7.5–8.1 ppm) moieties. Overlapping signals may require 2D NMR (COSY, HSQC) .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated 369.40 g/mol for C₁₈H₁₅N₃O₄S) with <2 ppm error .

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing .

What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity (Category 4 for oral/dermal/inhalation) .

- Ventilation : Use fume hoods to avoid aerosolization; avoid water jets during fire emergencies (use CO₂/dry powder extinguishers) .

- Storage : Keep in airtight containers at 4°C, away from light and moisture .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to evaluate its biological targets?

Methodological Answer:

- Core modifications : Synthesize analogs with substitutions on the chromen (e.g., halogenation at C6/C7) or thiazole (e.g., methylthio groups) to assess potency changes .

- Enzyme assays : Test inhibitory activity against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC₅₀ determination) .

- Computational docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2) based on ligand-receptor interactions .

How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?

Methodological Answer:

- Dynamic NMR : Identify conformational flexibility (e.g., rotamers in the carbamoyl group) causing signal splitting .

- DFT calculations : Compare theoretical NMR chemical shifts (Gaussian 09, B3LYP/6-31G*) with experimental data to validate geometry .

- Cocrystallization : Resolve ambiguities via X-ray diffraction with heavy-atom derivatives (e.g., selenomethionine) .

What strategies mitigate batch-to-batch variability in biological activity data?

Methodological Answer:

- Purity standardization : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity across batches .

- Positive controls : Include reference compounds (e.g., coumarin-based inhibitors) in bioassays to normalize activity measurements .

- Blinded replicates : Perform triplicate experiments with independent synthesizers to isolate synthesis-related variability .

How can ecological risk assessments be conducted given limited ecotoxicological data?

Methodological Answer:

- Read-across models : Estimate persistence/bioaccumulation using data from structurally similar compounds (e.g., methyl benzoate derivatives) .

- Microcosm studies : Test degradation in soil/water systems under controlled conditions (pH 7, 25°C) with LC-MS monitoring .

- QSAR predictions : Apply EPI Suite to predict log Kow and BCF values for preliminary hazard classification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.